molecular formula C12H7ClN4O3 B11705795 N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

Cat. No.: B11705795
M. Wt: 290.66 g/mol
InChI Key: BOAJDMIDSSIIGG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a 7-nitro group attached to the benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of the 4-chlorophenyl group. One common method involves the reaction of 4-chlorophenylamine with 7-nitro-2,1,3-benzoxadiazole under suitable conditions to yield the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxadiazole derivatives, which may exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by affecting the electronic distribution within the molecule. This, in turn, influences its binding affinity to target proteins and enzymes, leading to the inhibition of their activity. The compound’s ability to disrupt bacterial cell walls and inhibit enzyme function makes it a potent antimicrobial agent .

Comparison with Similar Compounds

N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine can be compared with other benzoxadiazole derivatives, such as:

The uniqueness of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7ClN4O3

Molecular Weight

290.66 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C12H7ClN4O3/c13-7-1-3-8(4-2-7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H

InChI Key

BOAJDMIDSSIIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])Cl

Origin of Product

United States

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